molecular formula C22H35NO6 B14202251 3,3'-(Tetradecylazanediyl)di(oxolane-2,5-dione) CAS No. 844901-90-2

3,3'-(Tetradecylazanediyl)di(oxolane-2,5-dione)

Katalognummer: B14202251
CAS-Nummer: 844901-90-2
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: SGOSMENIHUFGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) is an organic compound with a complex structure that includes both oxolane and tetradecylazanediyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) typically involves the reaction of oxolane-2,5-dione with a tetradecylamine derivative. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce simpler, reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-(Tetradecylazanediyl)di(oxolane-2,5-dione) is unique due to its combination of oxolane and tetradecylazanediyl groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with other molecules, making it valuable in research and industrial applications.

Eigenschaften

CAS-Nummer

844901-90-2

Molekularformel

C22H35NO6

Molekulargewicht

409.5 g/mol

IUPAC-Name

3-[(2,5-dioxooxolan-3-yl)-tetradecylamino]oxolane-2,5-dione

InChI

InChI=1S/C22H35NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(17-15-19(24)28-21(17)26)18-16-20(25)29-22(18)27/h17-18H,2-16H2,1H3

InChI-Schlüssel

SGOSMENIHUFGNY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCN(C1CC(=O)OC1=O)C2CC(=O)OC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.